Superior Potency Against the Clinically Relevant Nirmatrelvir-Resistant E166V Mutant
NIP-22c retains full activity against the E166V Mpro mutant, a key variant that confers high-level resistance to the approved drug nirmatrelvir . In a replicon assay panel, the E166V mutation caused up to a 250-fold increase in EC50 for nirmatrelvir, while the EC50 of NIP-22c shifted by only 0.5- to 2-fold . This demonstrates NIP-22c's ability to inhibit viral replication in scenarios where nirmatrelvir is ineffective .
| Evidence Dimension | Fold-change in EC50 against E166V mutant replicon |
|---|---|
| Target Compound Data | 0.5- to 2-fold change in EC50 |
| Comparator Or Baseline | Nirmatrelvir: Up to 250-fold increase in EC50 |
| Quantified Difference | NIP-22c maintains activity with minimal change (0.5-2x), whereas nirmatrelvir exhibits up to a 250-fold loss of potency. |
| Conditions | SARS-CoV-2 Mpro E166V mutant replicon assay |
Why This Matters
For procurement, this ensures research continuity against evolving viral variants, unlike nirmatrelvir which is susceptible to this resistance mutation.
- [1] Amblard, F., Patel, D., Michailidis, E., Coats, S. J., Kasthuri, M., Biteau, N., ... & Schinazi, R. F. (2024). Synthesis and biological evaluation of novel peptidomimetic inhibitors of the coronavirus 3C-like protease. European Journal of Medicinal Chemistry, 268, 116263. View Source
- [2] Amblard, F., et al. (2024). Eur. J. Med. Chem., 268, 116263. See Table 5 and related text. View Source
- [3] Amblard, F., et al. (2024). Eur. J. Med. Chem., 268, 116263. View Source
